Uracil-5-ylacetic acid
Overview
Description
Uracil-5-ylacetic acid is a compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid .
Molecular Structure Analysis
Uracil-5-ylacetic acid contains a total of 18 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, and 4 double bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Uracil-5-ylacetic acid has a molecular weight of 170.12 g/mol, an XLogP3 of -2.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 170.03275668 g/mol, and a topological polar surface area of 95.5 Ų .Scientific Research Applications
DNA Damage and Radiosensitivity
- Radiosensitization in DNA : Uracil-5-yl radicals, formed upon radiation, contribute to DNA strand breakage and alkali-labile sites. Research suggests that under aerobic conditions, the uracil-5-peroxyl radical is formed, potentially serving as a damaging agent in DNA. However, the low reactivity of this radical suggests that hydrogen abstraction primarily occurs via the uracil-5-yl radical, even under aerobic conditions (Schyman, Eriksson, & Laaksonen, 2009).
Antiviral Properties
- Antiviral Applications Against Tick-Borne Encephalitis Virus : Derivatives of uracil, including 5-(perylen-3-ylethynyl)uracil acetic acid, have shown high activities against tick-borne encephalitis virus (TBEV). These derivatives exhibit significant antiviral properties, suggesting potential applications in combating TBEV (Sapozhnikova et al., 2019).
Chemical Synthesis and Modification
- Synthesis of 5-Substituted Uracil Derivatives : Research on the synthesis of various 5-substituted uracil derivatives indicates potential applications in nucleic acid modification and biochemistry. For instance, 5-(1-Hydroxyethyl)uracil, prepared from 5-acetyluracil, has been used in studies related to nucleic acid incorporation (Evans, Jones, & Walker, 1973).
Electron-Induced Reactions
- Dissociative Electron Attachment Studies : Investigations into the electron-induced reactions of various 5-substituted uracil derivatives, such as 5-bromouracil, provide insights into their potential applications in areas like radiation chemistry and cancer therapy (Abdoul-Carime et al., 2000).
Antitumor Activity
- Antitumor Evaluation : Studies on α-methylene-γ-butyrolactone-linked 5-substituted uracil nucleic acid bases have shown significant antitumor activities, highlighting the potential use of these compounds in cancer research and therapy (Kim et al., 1996).
Photophysical Studies
- Fluorescence Studies : Analysis of the fluorescence properties of 5-aryl and 5-heteroaryl uracil nucleotides has broad implications for applications in chemical biology and biomolecular chemistry, particularly in the development of fluorescent probes (Pesnot et al., 2013).
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGODTQUYAKZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305198 | |
Record name | Uracil-5-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-5-ylacetic acid | |
CAS RN |
20763-91-1 | |
Record name | NSC169680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uracil-5-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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